molecular formula C11H9N3S B1622371 5-Anilino-3-methylisothiazole-4-carbonitrile CAS No. 91093-88-8

5-Anilino-3-methylisothiazole-4-carbonitrile

Cat. No. B1622371
CAS RN: 91093-88-8
M. Wt: 215.28 g/mol
InChI Key: JOPGWNWRNVAFPC-UHFFFAOYSA-N
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Description

5-Anilino-3-methylisothiazole-4-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has a unique structure that makes it an attractive candidate for drug development and other research applications.

Scientific Research Applications

Nucleophilic Reactivity and Carbon Nucleophilicities

The study by Forlani et al. (2006) explores the nitrogen and carbon nucleophilicities of 2-aminothiazoles, including derivatives similar to 5-anilino-3-methylisothiazole-4-carbonitrile, by examining their reactions with superelectrophilic 4,6-dinitrobenzofuroxan (DNBF). This research provides insights into the reactivity of thiazole derivatives, demonstrating that certain 2-aminothiazoles behave predominantly as carbon rather than nitrogen nucleophiles. The findings contribute to understanding the nucleophilic behavior of thiazole compounds, which can be crucial for their applications in chemical synthesis and drug development Forlani et al., 2006.

Antimicrobial and Antitumor Activity

Konstantinova et al. (2009) report on the synthesis and biological evaluation of rare 4-substituted-5-phenylimino, 5-thieno- and 5-oxo-1,2,3-dithiazoles, exploring their antimicrobial and antitumor activities. Although not directly studying 5-anilino-3-methylisothiazole-4-carbonitrile, this research highlights the potential biomedical applications of structurally related isothiazole derivatives. The compounds exhibit significant activity against Gram-positive bacteria and fungi, as well as antiproliferative effects, underscoring the therapeutic potential of isothiazole derivatives in addressing microbial infections and cancer Konstantinova et al., 2009.

properties

IUPAC Name

5-anilino-3-methyl-1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c1-8-10(7-12)11(15-14-8)13-9-5-3-2-4-6-9/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPGWNWRNVAFPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C#N)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363453
Record name 5-anilino-3-methylisothiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832556
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Anilino-3-methylisothiazole-4-carbonitrile

CAS RN

91093-88-8
Record name 5-anilino-3-methylisothiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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